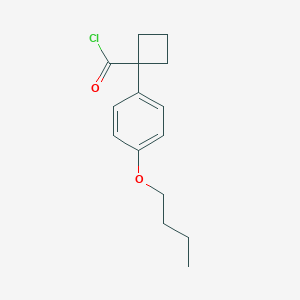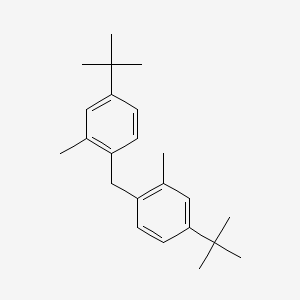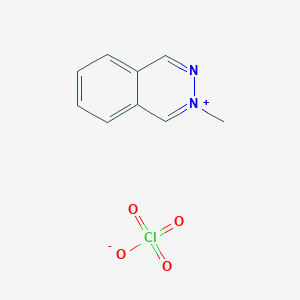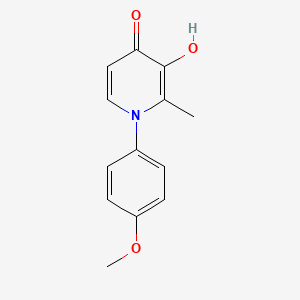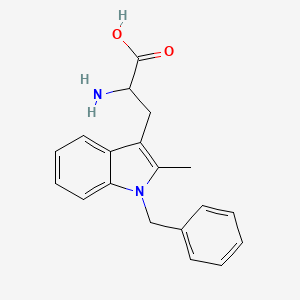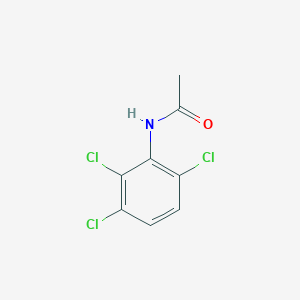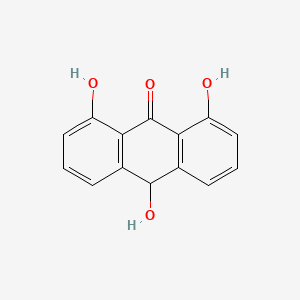
9(10H)-Anthracenone, 1,8,10-trihydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9(10H)-Anthracenone, 1,8,10-trihydroxy- is a chemical compound belonging to the anthracene family It is characterized by the presence of three hydroxyl groups and a ketone group on the anthracene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9(10H)-Anthracenone, 1,8,10-trihydroxy- typically involves the hydroxylation of anthracene derivatives. One common method is the hydroxylation of 9-anthracenone using reagents such as hydrogen peroxide or peracids under acidic or basic conditions. The reaction conditions, including temperature and pH, are carefully controlled to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of 9(10H)-Anthracenone, 1,8,10-trihydroxy- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
9(10H)-Anthracenone, 1,8,10-trihydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions include quinones, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
9(10H)-Anthracenone, 1,8,10-trihydroxy- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9(10H)-Anthracenone, 1,8,10-trihydroxy- involves its interaction with various molecular targets and pathways. The hydroxyl groups and ketone group play a crucial role in its reactivity and binding to biological molecules. For example, it can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. Additionally, its ability to undergo redox reactions can influence cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,8-Dihydroxyanthracene: Lacks the ketone group present in 9(10H)-Anthracenone, 1,8,10-trihydroxy-.
1,8,10-Trihydroxy-3-methoxyanthracene: Contains a methoxy group in addition to the hydroxyl groups.
9,10-Anthraquinone: Contains two ketone groups instead of hydroxyl groups.
Uniqueness
9(10H)-Anthracenone, 1,8,10-trihydroxy- is unique due to the presence of both hydroxyl and ketone groups on the anthracene backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
64817-79-4 |
|---|---|
Molecular Formula |
C14H10O4 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
1,8,10-trihydroxy-10H-anthracen-9-one |
InChI |
InChI=1S/C14H10O4/c15-9-5-1-3-7-11(9)14(18)12-8(13(7)17)4-2-6-10(12)16/h1-6,13,15-17H |
InChI Key |
DVUSBPFHHAWKPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2O)C=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-Aminophenoxy)methyl]-1,3-oxazolidine-2-thione](/img/structure/B14495164.png)
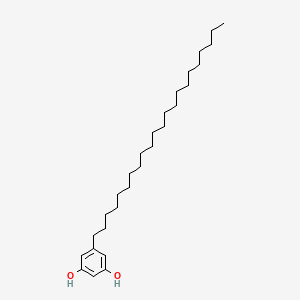
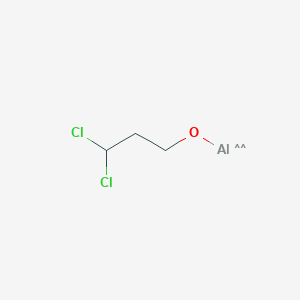
![(1,2,5-Oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone]](/img/structure/B14495195.png)

